molecular formula C24H25N3O4 B2622675 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898440-53-4

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2622675
CAS No.: 898440-53-4
M. Wt: 419.481
InChI Key: URVHVVCJZNBWOI-UHFFFAOYSA-N
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Description

2-((4-Oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide (CAS 898440-53-4) is a high-purity synthetic compound with a molecular formula of C24H25N3O4 and a molecular weight of 419.47 g/mol. It is provided for research use only. This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is a crucial protein responsible for glutamate clearance in the brain, and its dysfunction is implicated in various neurodegenerative conditions. Research into structurally related 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown their potential as positive allosteric modulators (PAMs) of EAAT2 . These molecules can enhance glutamate transport and have been developed into radiolabeled molecular probes for in vitro binding assays and ex vivo biodistribution studies, demonstrating excellent brain penetration and specificity . The core structure of this compound, featuring a 4-oxo-4H-pyran ring linked to a phenylpiperazine group, is a versatile scaffold in drug discovery, underscoring its value as a key intermediate for investigating neuropharmacology and developing new research tools for PET neuroimaging .

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-22-15-21(16-26-11-13-27(14-12-26)20-9-5-2-6-10-20)30-17-23(22)31-18-24(29)25-19-7-3-1-4-8-19/h1-10,15,17H,11-14,16,18H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVHVVCJZNBWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide has vast potential in scientific research due to its unique structure. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to altered nerve pulse transmission and potential neurotoxic effects . Additionally, its unique structure allows it to interact with various biological targets, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Differences

Core Scaffold Modifications :

  • The parent compound features a 4-phenylpiperazinylmethyl substituent, a moiety associated with GPCR modulation (e.g., serotonin, dopamine receptors). In contrast, ML221 substitutes this group with a pyrimidin-2-ylthio chain, enhancing APJ antagonism but introducing κ-opioid receptor cross-reactivity .
  • The N-phenylacetamide group is conserved across analogs, suggesting its role in stabilizing receptor-ligand interactions via hydrogen bonding or π-π stacking .

Pharmacological Selectivity :

  • ML221 demonstrates high selectivity for APJ over angiotensin II type 1 receptor (AT1), a critical advantage for studying apelin signaling in cardiovascular diseases. However, its κ-opioid activity at 10 µM may complicate in vivo applications .
  • The phenylpiperazine moiety in the parent compound may confer affinity for serotonin (5-HT1A/2A) or dopamine receptors, though this remains unverified in the provided evidence .

Synthetic Accessibility: ML221 and related pyran-3-yloxy derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions, whereas diarylpyrimidines (e.g., HIV-1 RT inhibitors) require multi-step condensation protocols .

Research Findings and Implications

  • Oxidative Stress Modulation : In vitro studies using ML221 demonstrated protection against doxorubicin-induced cardiomyocyte apoptosis via PI3K/AKT and ERK/MAPK pathways, a mechanism that could extend to analogs with improved pharmacokinetic profiles .
  • GPCR Off-Target Effects : The phenylpiperazine group may increase off-target binding to κ-opioid or benzodiazepine receptors, necessitating structural optimization to enhance specificity .

Biological Activity

2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide, also referred to as 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide, is a complex organic compound characterized by its unique structural features, including a pyran ring, a phenylpiperazine moiety, and an acetamide group. This combination is believed to contribute significantly to its diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4}. The presence of the pyran and piperazine structures enhances its interaction with various biological targets, which may lead to significant pharmacological effects. The compound’s structure can be summarized as follows:

Component Description
Pyran RingA six-membered ring with one oxygen atom
Phenylpiperazine MoietyA piperazine ring substituted with a phenyl group
Acetamide GroupAn amide functional group attached to the pyran

Biological Activities

Research indicates that 2-(4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl)oxyacetamide exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit anticancer properties. The unique combination of the pyran and piperazine moieties allows for effective interaction with cancer cell pathways.
  • Antimicrobial Properties : Compounds related to this structure have shown antibacterial and antifungal activities, indicating potential use in treating infections.
  • Neurological Effects : The phenylpiperazine component is known for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table highlights some compounds that share structural features with 2-(4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl)oxyacetamide, along with their known biological activities:

Compound Name Structure Features Biological Activity
4-HydroxycoumarinContains a coumarin ringAnticoagulant properties
1-(4-Piperidinyl)-2-propanoneFeatures a piperidine ringAnalgesic effects
5-(1-(4-Methoxyphenyl)piperidin)Contains a piperidine moietyAntidepressant activity

Case Studies and Research Findings

While direct case studies on 2-(4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yloxyacetamide) are sparse, research on similar compounds provides insight into its potential applications:

  • Anticonvulsant Activity : A study synthesized several N-phenyacetamide derivatives and evaluated their anticonvulsant activity in animal models. Results indicated that certain derivatives exhibited protective effects against seizures, suggesting that similar mechanisms could be explored for our compound .
  • Antibacterial Evaluation : Research has shown that compounds with fused pyran systems have demonstrated significant antibacterial properties against various pathogens . This highlights the potential for developing 2-(4-Oxo...) as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for preparing 2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:

Substitution : React a pyranone precursor (e.g., 4-oxo-4H-pyran-3-ol) with a brominated intermediate under alkaline conditions to introduce the phenylpiperazine moiety .

Reduction : Use iron powder in acidic conditions to reduce nitro intermediates to amines, ensuring controlled pH to avoid side reactions .

Condensation : Employ condensing agents like EDCl/HOBt to link the pyran-oxyacetamide fragment with the N-phenyl group. Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can improve yield and reduce reaction time .

  • Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm substituent positions, especially the phenylpiperazine and pyran-oxyacetamide linkages. Compare chemical shifts with PubChem reference data .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~500–600 g/mol) with ESI+ or MALDI-TOF .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement. Ensure crystal quality by slow evaporation from ethanol/water mixtures .
  • HPLC-PDA : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/0.1% TFA water), monitoring at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • In Vitro/In Vivo Correlation :

Solubility Testing : Use shake-flask methods with PBS (pH 7.4) and DMSO to determine logP. Poor solubility may explain reduced in vivo efficacy .

Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid clearance pathways. Introduce deuterium or fluorine to stabilize metabolically labile sites .

Pharmacokinetic Profiling : Compare AUC and Cmax values across species. Adjust dosing regimens using compartmental modeling .

  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., kinase inhibition) in cell lines .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize the phenylpiperazine moiety for hydrophobic binding pockets .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against bioactivity data from PubChem .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyran-oxygen linkage under physiological conditions .

Q. How can researchers address low yields in the final condensation step of the synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to EDCl/HOBt, such as DCC/DMAP or HATU, to improve coupling efficiency .
  • Solvent Optimization : Replace DMF with dichloromethane or THF to reduce side reactions. Add molecular sieves to scavenge water .
  • Temperature Control : Use microwave irradiation (100–120°C) for faster activation or cryogenic conditions (–20°C) to stabilize intermediates .

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